molecular formula C16H14N2O3 B12494267 2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide

2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide

Cat. No.: B12494267
M. Wt: 282.29 g/mol
InChI Key: ANWDNHMDXKBFNR-UHFFFAOYSA-N
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Description

2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide is a compound belonging to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their structure, making them versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide typically involves the condensation of 2-aminophenol with aromatic aldehydes or ketones under specific reaction conditions. Common reagents used in these reactions include aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania–alumina mixed oxide as a catalyst . The reaction is usually carried out at around 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods may also involve the use of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen or oxygen atoms, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, ethanol, and titanium tetraisopropoxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxo-benzooxazol-3-yl)-propionic acid
  • 3-(2-Oxo-benzooxazol-3-yl)-propionic acid
  • (2-Oxo-benzoxazol-3-yl)-acetic acid propyl ester

Uniqueness

2-(2-Oxo-benzooxazol-3-yl)-N-m-tolyl-acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C16H14N2O3/c1-11-5-4-6-12(9-11)17-15(19)10-18-13-7-2-3-8-14(13)21-16(18)20/h2-9H,10H2,1H3,(H,17,19)

InChI Key

ANWDNHMDXKBFNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3OC2=O

Origin of Product

United States

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